![molecular formula C24H24N2O8S2 B13784777 Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro- CAS No. 67874-25-3](/img/structure/B13784777.png)
Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-dithiobis[6-nitrospiro[1,3-benzodioxole-2,1’-cyclohexane]] is a complex organic compound with the molecular formula C24H24N2O8S2 and a molecular weight of 532.59 g/mol . This compound is characterized by its unique spiro structure, which includes a benzodioxole ring fused to a cyclohexane ring, and two nitro groups attached to the benzodioxole moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-dithiobis[6-nitrospiro[1,3-benzodioxole-2,1’-cyclohexane]] typically involves the reaction of 6-nitrospiro[1,3-benzodioxole-2,1’-cyclohexane] with a disulfide reagent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes nitration, spirocyclization, and disulfide formation steps, each requiring specific catalysts and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,5’-dithiobis[6-nitrospiro[1,3-benzodioxole-2,1’-cyclohexane]] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5’-dithiobis[6-nitrospiro[1,3-benzodioxole-2,1’-cyclohexane]] has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5,5’-dithiobis[6-nitrospiro[1,3-benzodioxole-2,1’-cyclohexane]] involves its ability to undergo redox reactions, particularly thiol-disulfide exchange reactions . This compound can interact with thiol groups in proteins, leading to the formation or breaking of disulfide bonds, which can affect protein structure and function . The nitro groups also play a role in its reactivity, participating in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
5,5’-dithiobis(2-nitrobenzoic acid):
5,5’-dithiobis(2-nitrobenzamide): Similar structure but different functional groups, used in biochemical assays.
Properties
CAS No. |
67874-25-3 |
|---|---|
Molecular Formula |
C24H24N2O8S2 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
5-nitro-6-[(6-nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5-yl)disulfanyl]spiro[1,3-benzodioxole-2,1'-cyclohexane] |
InChI |
InChI=1S/C24H24N2O8S2/c27-25(28)15-11-17-19(33-23(31-17)7-3-1-4-8-23)13-21(15)35-36-22-14-20-18(12-16(22)26(29)30)32-24(34-20)9-5-2-6-10-24/h11-14H,1-10H2 |
InChI Key |
LMNCEJDAXFXRNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OC3=C(O2)C=C(C(=C3)[N+](=O)[O-])SSC4=CC5=C(C=C4[N+](=O)[O-])OC6(O5)CCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


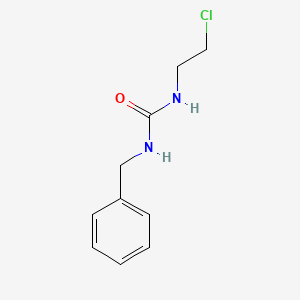
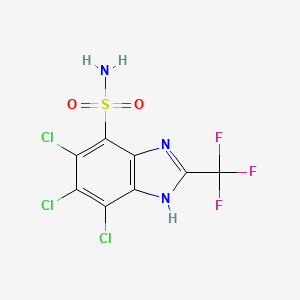

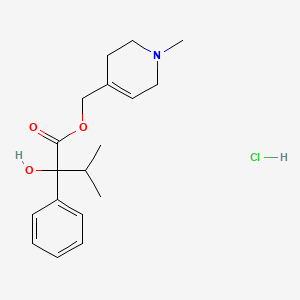
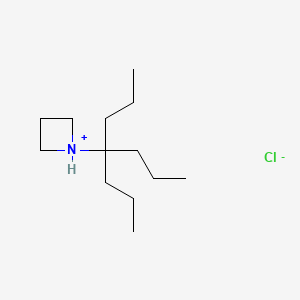
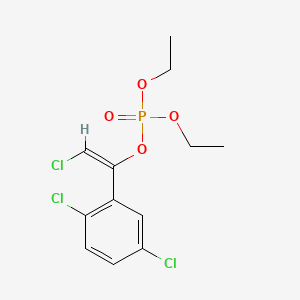
![4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate](/img/structure/B13784760.png)
![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)



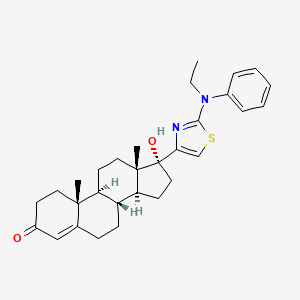
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
![(3S,8S,9S,10R,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B13784786.png)
